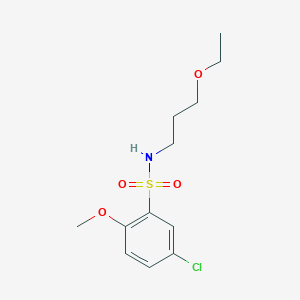![molecular formula C19H23ClN2O3S B239329 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B239329.png)
1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CDPPB and is a positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5).
Wirkmechanismus
CDPPB is a positive allosteric modulator of 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine, which is a type of glutamate receptor found in the brain. When CDPPB binds to 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine, it enhances the receptor's response to glutamate, which is a neurotransmitter that plays a key role in cognitive function and synaptic plasticity. This enhancement of 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine activity has been shown to improve cognitive function and reduce drug-seeking behavior in animal models.
Biochemical and Physiological Effects
CDPPB has been shown to have a number of biochemical and physiological effects. It has been found to enhance long-term potentiation (LTP), which is a process that is critical for learning and memory. CDPPB has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that is important for the growth and survival of neurons in the brain. In addition, CDPPB has been found to reduce anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CDPPB is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine in various physiological and pathological processes. However, one limitation of CDPPB is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many future directions for research on CDPPB. One area of interest is the potential use of CDPPB as a treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the potential use of CDPPB as a treatment for drug addiction. In addition, further research is needed to understand the long-term effects of CDPPB on cognitive function and behavior. Finally, more research is needed to develop new compounds that are more soluble than CDPPB, which would make them easier to use in experiments.
Synthesemethoden
The synthesis of CDPPB involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 2-methoxyphenylpiperazine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform and is followed by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
CDPPB has been extensively studied for its potential applications in various fields of research. It has been found to have a positive effect on cognitive function and has been studied for its potential as a treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. In addition, CDPPB has been studied for its potential as a treatment for drug addiction, as it has been found to reduce drug-seeking behavior in animal models.
Eigenschaften
Produktname |
1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine |
|---|---|
Molekularformel |
C19H23ClN2O3S |
Molekulargewicht |
394.9 g/mol |
IUPAC-Name |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C19H23ClN2O3S/c1-14-13-19(15(2)12-16(14)20)26(23,24)22-10-8-21(9-11-22)17-6-4-5-7-18(17)25-3/h4-7,12-13H,8-11H2,1-3H3 |
InChI-Schlüssel |
PFDDLONRECFGLY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B239246.png)

![ethyl 2-[[2-amino-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B239258.png)










